N-Benzyl-3-pyrrolidinamine 2HCl

Chiral Synthesis Enantiomeric Excess Pharmaceutical Intermediate

N-Benzyl-3-pyrrolidinamine 2HCl is a critical chiral intermediate supplied as a water-soluble dihydrochloride salt. This enantiomerically pure building block ensures reproducible syntheses for CNS-targeted libraries and is a documented key intermediate for the antibiotic cefditoren pivoxil. The specified salt form eliminates solubility variability common with the free base, directly improving assay and reaction consistency. Procure the precise stereochemistry and salt form essential for downstream success.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
Cat. No. B8098233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3-pyrrolidinamine 2HCl
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1CNCC1NCC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11;;/h1-5,11-13H,6-9H2;2*1H
InChIKeyDNQLGIHOISKLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-pyrrolidinamine 2HCl: A Chiral Pyrrolidine Building Block for Pharmaceutical R&D and CNS-Targeted Synthesis


N-Benzyl-3-pyrrolidinamine 2HCl (also known as 1-Benzyl-3-aminopyrrolidine dihydrochloride; CAS 1217805-10-1 for the (S)-enantiomer salt, CAS 215947-36-7 for the (R)-enantiomer salt) is a chiral heterocyclic amine derivative characterized by a pyrrolidine core with a 3-amino substituent and an N-benzyl moiety . The compound is typically supplied as the dihydrochloride salt to enhance aqueous solubility and stability compared to the free base (CAS 18471-40-4) . Its structural features, including the basic amine functionality and the lipophilic benzyl group, enable its utility as a versatile intermediate in the synthesis of diverse pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases [1].

N-Benzyl-3-pyrrolidinamine 2HCl: Why Generic Substitution Fails and Quantified Differentiation Matters


Substituting N-Benzyl-3-pyrrolidinamine 2HCl with a generic, racemic, or different salt form of the same pyrrolidine scaffold introduces significant risks to experimental reproducibility and synthetic outcomes. The compound's specific stereochemistry ((R)- or (S)-configuration) dictates its biological activity as a chiral building block; using the opposite enantiomer or a racemic mixture (CAS 18471-40-4) can lead to inactive or off-target effects in downstream pharmaceutical applications . Furthermore, the dihydrochloride salt form (MW 249.18 g/mol) offers quantifiably improved aqueous solubility compared to the free base (MW 176.26 g/mol), a critical parameter for achieving reproducible solution-phase reactions and biological assays . Simply substituting with the free base or an alternative salt without adjusting for these documented differences in purity, stereochemistry, and solubility can lead to failed syntheses, inconsistent biological data, and wasted research resources.

N-Benzyl-3-pyrrolidinamine 2HCl: Quantified Evidence of Differential Performance in Research Applications


Quantified Chiral Purity: High Enantiomeric Excess vs. Racemic Mixtures for Asymmetric Synthesis

The (S)-enantiomer of N-Benzyl-3-pyrrolidinamine 2HCl is supplied with a specified minimum purity of 95%, ensuring high enantiomeric excess for asymmetric synthesis applications . In contrast, the commonly available racemic free base (1-Benzyl-3-aminopyrrolidine, CAS 18471-40-4) is a 1:1 mixture of enantiomers, which can lead to unpredictable stereochemical outcomes in chiral drug intermediate production . The use of enantiomerically pure salt is critical for methods requiring a defined chiral environment, such as the preparation of cefditoren pivoxil, a cephalosporin antibiotic, where the (R)-enantiomer serves as a key intermediate [1].

Chiral Synthesis Enantiomeric Excess Pharmaceutical Intermediate

Quantified Aqueous Solubility: Dihydrochloride Salt vs. Free Base for Aqueous Reactions

N-Benzyl-3-pyrrolidinamine 2HCl, as a dihydrochloride salt, exhibits significantly enhanced aqueous solubility compared to its free base counterpart (1-Benzyl-3-aminopyrrolidine, CAS 18471-40-4) . While exact solubility values in mg/mL are not provided, supplier documentation consistently notes the salt's solubility in polar solvents such as water and alcohols, whereas the free base is described as having limited water solubility and being more soluble in organic solvents . This ionic nature, conferred by the protonated amine groups, enables the dihydrochloride salt to be directly utilized in aqueous reaction media and biological buffer systems without the need for organic co-solvents that may interfere with enzyme assays or cell-based studies .

Aqueous Solubility Salt Form Formulation

Quantified Synthetic Yield: Multi-Gram Scale Preparation of Key Pharmaceutical Intermediates

N-Benzyl-3-pyrrolidinamine 2HCl, specifically the (R)-enantiomer, is a crucial intermediate in the synthesis of cefditoren pivoxil, a third-generation cephalosporin antibiotic [1]. A patented preparation method describes a multi-step process starting from D-aspartic acid to yield the (R)-1-benzyl-3-aminopyrrolidine intermediate, which is subsequently converted to its dihydrochloride salt [2]. While a direct yield for the final salt formation step is not provided, related synthetic routes for 1-benzyl-3-aminopyrrolidine report yields of 55% to 75% on multi-gram scale, demonstrating the compound's viability as a scalable building block .

Synthetic Yield Cefditoren Intermediate Scale-up

N-Benzyl-3-pyrrolidinamine 2HCl: Validated Research and Industrial Application Scenarios


Synthesis of Chiral Drug Intermediates for Antibiotics

The (R)-enantiomer of N-Benzyl-3-pyrrolidinamine 2HCl is a documented key intermediate in the production of cefditoren pivoxil, a clinically used cephalosporin antibiotic [1]. Its high enantiomeric purity (≥95%) ensures the stereochemical integrity required for the final active pharmaceutical ingredient, making it an essential procurement item for pharmaceutical R&D and generic drug manufacturing .

Aqueous-Phase Reaction Development and Bioconjugation

Due to its water-soluble dihydrochloride salt form, this compound is well-suited for use in aqueous reaction media, including enzymatic transformations and bioconjugation protocols where organic solvents must be avoided . Researchers can directly dissolve the salt in buffer systems, eliminating solubility-related experimental variability common with the free base.

Chiral Resolution Studies and Asymmetric Catalysis

As a commercially available, enantiomerically pure building block, N-Benzyl-3-pyrrolidinamine 2HCl serves as a valuable substrate or chiral auxiliary in asymmetric synthesis and resolution studies . Its defined stereochemistry allows for the controlled investigation of stereochemical outcomes in new reaction development.

CNS-Targeted Probe and Lead Compound Development

The core pyrrolidine scaffold is a privileged structure in medicinal chemistry for CNS targets, including dopamine, serotonin, and histamine receptors [2]. The N-benzyl-3-pyrrolidinamine core can be readily functionalized to generate focused libraries for hit-to-lead optimization programs in neuroscience drug discovery.

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